molecular formula C15H13F2N3 B2470623 2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile CAS No. 2322221-21-4

2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile

Cat. No. B2470623
CAS RN: 2322221-21-4
M. Wt: 273.287
InChI Key: RNQREBWKDLSYLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile is a chemical compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains both a quinoline and a piperidine ring. This compound has been found to have various applications in the field of medicinal chemistry, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile involves the inhibition of specific enzymes and proteins that are involved in various biological processes. This compound has been found to inhibit the activity of various kinases, which are enzymes that play a crucial role in cell signaling pathways. Inhibition of these kinases can lead to the suppression of cell growth and proliferation, which is beneficial in the treatment of cancer.
Biochemical and Physiological Effects:
2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to have neuroprotective effects, which can be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile in lab experiments is its high potency and specificity. This compound has been found to be highly effective in inhibiting specific enzymes and proteins, which makes it a valuable tool in scientific research. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile in scientific research. One potential direction is the development of new drugs and therapies for cancer and neurodegenerative diseases based on the inhibition of specific kinases and proteins. Another potential direction is the investigation of the potential side effects and toxicity of this compound, which can help to optimize its use in scientific research. Additionally, the use of this compound in combination with other drugs and therapies can be explored to enhance its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of 2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile involves the reaction between 4,4-Difluoro-1-piperidinecarboxaldehyde and 2-chloro-4-cyanonicotinonitrile. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The product is obtained by filtration and purification.

Scientific Research Applications

2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile has been extensively used in scientific research as a tool to investigate various biological processes. It has been found to have significant applications in the development of new drugs and therapies for various diseases such as cancer, Alzheimer’s disease, and Parkinson’s disease.

properties

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)quinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3/c16-15(17)5-7-20(8-6-15)14-9-11(10-18)12-3-1-2-4-13(12)19-14/h1-4,9H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQREBWKDLSYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=NC3=CC=CC=C3C(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile

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